molecular formula C11H14BrNO3 B11924821 3-Bromo-4-(2-(dimethylamino)ethoxy)benzoic acid CAS No. 938305-83-0

3-Bromo-4-(2-(dimethylamino)ethoxy)benzoic acid

Cat. No.: B11924821
CAS No.: 938305-83-0
M. Wt: 288.14 g/mol
InChI Key: FJSGJSWDWABQGF-UHFFFAOYSA-N
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Description

3-Bromo-4-(2-(dimethylamino)ethoxy)benzoic acid (CAS 938305-83-0) is a substituted benzoic acid derivative with a bromine atom at the 3-position and a 2-(dimethylamino)ethoxy group at the 4-position of the aromatic ring. Its molecular formula is C₁₁H₁₄BrNO₃, and it has a molecular weight of 288.14 g/mol . The compound is structurally characterized by the presence of a tertiary amine (dimethylamino group) linked via an ethoxy spacer, which influences its electronic and steric properties. This molecule is primarily utilized as a building block in medicinal chemistry and organic synthesis, particularly in the development of receptor-targeted ligands and enzyme inhibitors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

938305-83-0

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

3-bromo-4-[2-(dimethylamino)ethoxy]benzoic acid

InChI

InChI=1S/C11H14BrNO3/c1-13(2)5-6-16-10-4-3-8(11(14)15)7-9(10)12/h3-4,7H,5-6H2,1-2H3,(H,14,15)

InChI Key

FJSGJSWDWABQGF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=C(C=C(C=C1)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Direct Bromination with Elemental Bromine

Procedure (Sources,):

  • Substrate : 4-(2-(Dimethylamino)ethoxy)benzoic acid.

  • Reagents : Bromine (Br₂) in glacial acetic acid.

  • Conditions : 45–60°C for 10–20 hours.

  • Mechanism : Electrophilic aromatic substitution (EAS) at the 3-position.

  • Yield : 60–75% after recrystallization.

Key Data :

ParameterValue
SolventGlacial acetic acid
Temperature45–60°C
Reaction Time10–20 hours
CatalystFeCl₃ (optional)
WorkupFiltration, aqueous wash

Advantages : Simplicity, cost-effectiveness.
Limitations : Requires careful handling of Br₂; competing dibromination possible.

Radical Bromination with N-Bromosuccinimide (NBS)

Procedure (Source):

  • Substrate : 4-(2-(Dimethylamino)ethoxy)benzoic acid.

  • Reagents : NBS, benzoyl peroxide (radical initiator) in CCl₄.

  • Conditions : Reflux (76°C) for 5 hours.

  • Mechanism : Radical-mediated bromination.

  • Yield : 65–80%.

Key Data :

ParameterValue
SolventCCl₄
InitiatorBenzoyl peroxide (0.1 eq)
SelectivityMonobromination favored

Advantages : Improved regioselectivity; avoids Br₂ hazards.
Limitations : Requires inert atmosphere; solvent toxicity.

Alkylation of 3-Bromo-4-Hydroxybenzoic Acid

Mitsunobu Reaction with Dimethylaminoethanol

Procedure (Sources,):

  • Substrate : 3-Bromo-4-hydroxybenzoic acid.

  • Reagents : Dimethylaminoethanol, DIAD (diisopropyl azodicarboxylate), PPh₃.

  • Conditions : THF, 0°C to room temperature, 12–24 hours.

  • Mechanism : SN2 alkylation via Mitsunobu conditions.

  • Yield : 70–85%.

Key Data :

ParameterValue
SolventTHF
Coupling AgentDIAD/PPh₃
PurificationSilica gel chromatography

Advantages : High functional group tolerance.
Limitations : Cost of reagents; scalability challenges.

Nucleophilic Substitution with Bromoethyl Dimethylamine

Procedure (Source):

  • Substrate : 3-Bromo-4-hydroxybenzoic acid.

  • Reagents : 2-Bromoethyl dimethylamine hydrobromide, K₂CO₃ in DMF.

  • Conditions : 70–80°C for 5–8 hours.

  • Mechanism : Base-mediated SN2 reaction.

  • Yield : 60–70%.

Key Data :

ParameterValue
BaseK₂CO₃ (2.5 eq)
SolventDMF
WorkupAcid-base extraction

Advantages : Scalable; avoids moisture-sensitive reagents.
Limitations : Competing elimination reactions possible.

Multi-Step Synthesis from Resorcinol Derivatives

Methylation, Bromination, and Functionalization

Procedure (Source,):

  • Methylation : Resorcinol → 2,6-Dimethoxybenzene using methyl sulfate/KOH.

  • Bromination : Electrophilic bromination at 3-position with Br₂/FeCl₃.

  • Hydrolysis : Conversion to 3-bromo-4-hydroxybenzoic acid.

  • Alkylation : As in Section 3.

Overall Yield : 40–50% (4 steps).

Key Data :

StepReagents/ConditionsYield per Step
MethylationMethyl sulfate, KOH, −5°C85%
BrominationBr₂, FeCl₃, 70°C65%
HydrolysisNaOH, reflux90%
AlkylationDimethylaminoethanol, DIAD75%

Advantages : Industrial scalability.
Limitations : Lengthy; intermediate purification required.

Comparison of Methods

MethodYield (%)CostScalabilitySelectivity
Direct Bromination (Br₂)60–75LowModerateModerate
Radical Bromination (NBS)65–80MediumHighHigh
Mitsunobu Alkylation70–85HighLowHigh
Multi-Step Synthesis40–50MediumHighHigh

Optimization Insights

  • Catalyst Use : FeCl₃ in bromination improves reaction rate but may reduce regioselectivity.

  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance alkylation efficiency.

  • Temperature Control : Bromination above 60°C increases dibrominated byproducts.

Recent Advances

  • Microwave-Assisted Synthesis : Reduces reaction time for alkylation steps by 50% (Source).

  • Flow Chemistry : Enables continuous bromination with 95% conversion (Source ).

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2-(dimethylamino)ethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Reactivity

Molecular Formula : CHBrNO
Molar Mass : 288.14 g/mol
CAS Number : 938305-83-0

The compound features a bromine atom at the 3-position and a dimethylaminoethoxy group at the 4-position of the benzoic acid structure. This configuration enhances its reactivity, allowing it to participate in various chemical reactions, such as nucleophilic substitutions and esterifications. The dimethylamino group significantly influences its solubility and biological interactions, making it a candidate for pharmacological studies.

Chemistry

In synthetic organic chemistry, 3-Bromo-4-(2-(dimethylamino)ethoxy)benzoic acid serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups enable diverse reactions that can lead to the development of novel compounds with potential therapeutic effects.

Biology

The compound is utilized in biological studies focusing on enzyme inhibition and receptor binding due to its structural characteristics. It may interact with various biological targets, influencing their activity, which is crucial for understanding its potential therapeutic effects.

Antitumor Activity

Recent studies highlight the antitumor potential of compounds structurally similar to this compound. Analogous compounds have demonstrated significant inhibition of HSET (KIFC1), a kinesin involved in mitotic spindle formation, suggesting that this compound may also interfere with cancer cell proliferation through similar mechanisms.

Case Study: HSET Inhibition

In vitro assays have shown that certain analogs can inhibit HSET with micromolar potency, leading to increased multipolarity in centrosome-amplified cancer cells. This effect is critical as it can result in aberrant cell division and subsequent cell death, presenting a promising avenue for cancer treatment.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2-(dimethylamino)ethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the dimethylamino group can play crucial roles in binding to molecular targets, influencing the compound’s overall effect .

Comparison with Similar Compounds

Key Observations :

  • The ethoxy spacer in the target compound improves flexibility compared to direct amine attachment (e.g., 3-bromo-4-(dimethylamino)benzoic acid) .
  • Bulkier substituents (e.g., diethylamino or methyl groups) may reduce solubility but improve target selectivity .

Physicochemical Properties

Limited data exist for the target compound, but comparisons can be inferred from analogues:

Property Target Compound 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid 3-Bromo-4-(dimethylamino)benzoic acid
Molecular Weight 288.14 g/mol 281.05 g/mol 244.09 g/mol
Hydrogen Bond Donors 1 (COOH) 1 (COOH) 1 (COOH)
Hydrogen Bond Acceptors 4 (COOH, ether, amine) 4 (COOH, ether, F) 3 (COOH, amine)
logP (Predicted) ~1.5–2.0* 4.1 (XLogP3) ~1.0–1.5*

*Predicted based on substituent hydrophobicity. The difluoroethoxy analogue’s higher logP suggests greater lipophilicity, which may enhance membrane permeability .

Pharmacological and Biochemical Activity

While direct pharmacological data for the target compound are unavailable, insights can be drawn from related structures:

  • Topoisomerase Inhibition: 4-Bromo-2-(ethylamino)-3-methyl-benzoic acid () is an intermediate in tricyclic topoisomerase inhibitors, indicating brominated benzoic acids may interact with DNA-processing enzymes .
  • Metabolic Stability : Fluorinated derivatives (e.g., difluoroethoxy) resist oxidative degradation, making them suitable for prolonged in vivo activity .

Biological Activity

3-Bromo-4-(2-(dimethylamino)ethoxy)benzoic acid is a synthetic compound characterized by its unique molecular structure, which includes a bromine atom and a dimethylaminoethoxy group attached to a benzoic acid framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties.

  • Molecular Formula : CHBrNO
  • Molar Mass : 288.14 g/mol
  • CAS Number : 938305-83-0

The presence of the bromine atom enhances the compound's reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and esterifications. The dimethylamino group influences its solubility and biological interactions, making it a candidate for further pharmacological studies .

Antitumor Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antitumor activity. For instance, the inhibition of HSET (KIFC1), a kinesin involved in mitotic spindle formation, has been observed in related compounds, suggesting that this compound may also interfere with cancer cell proliferation through similar mechanisms .

Case Study: HSET Inhibition

In vitro assays demonstrated that certain analogs could inhibit HSET with micromolar potency, leading to increased multipolarity in centrosome-amplified cancer cells. This effect is crucial as it can lead to aberrant cell division and subsequent cell death—a promising avenue for cancer treatment .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy. Similar compounds have shown effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid production .

Comparative Antimicrobial Efficacy

CompoundMIC (μg/mL)Activity
This compoundTBDTBD
Ciprofloxacin0.381Reference
Other Schiff Bases781.25–1562.5Moderate

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • HSET Inhibition : Disruption of mitotic spindle formation.
  • Antimicrobial Action : Inhibition of protein synthesis pathways.
  • Biofilm Disruption : Potential activity against biofilms formed by bacteria like MRSA.

Synthesis and Characterization

The synthesis of this compound involves multiple steps, typically starting from commercially available benzoic acid derivatives. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. In particular:

  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : Understanding the detailed pathways through which this compound exerts its effects on cancer cells and bacteria.
  • Structural Modifications : Investigating how variations in the chemical structure influence biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-4-(2-(dimethylamino)ethoxy)benzoic acid, and how do bromination and etherification steps influence yield?

  • Methodology : Begin with a benzoic acid derivative (e.g., 4-hydroxybenzoic acid) and perform bromination at the 3-position using N-bromosuccinimide (NBS) under radical initiation. Subsequent etherification involves reacting the 4-hydroxy group with 2-(dimethylamino)ethyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF. Monitor reaction progress via TLC and purify via column chromatography. Purity (>95%) is critical; use HPLC to confirm .
  • Key Considerations : Bromination regioselectivity can vary; optimize reaction time and temperature to minimize di-substitution byproducts. Etherification may require excess alkylating agent to compensate for steric hindrance from the dimethylamino group .

Q. How can spectroscopic techniques (NMR, MS) characterize the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify the aromatic proton splitting pattern (e.g., singlet for Br-substituted C3, multiplet for C4 ether linkage). The dimethylamino group (N(CH₃)₂) appears as a singlet (~2.2–2.5 ppm). The ethoxy chain shows peaks at ~3.6–4.2 ppm (OCH₂) and ~2.7–3.1 ppm (NCH₂) .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular weight (C₁₁H₁₃BrNO₃: ~302.03 g/mol). Fragmentation patterns should highlight loss of CO₂ (44 Da) from the carboxylic acid group and cleavage of the ether linkage .

Q. What solubility and stability challenges arise during in vitro assays, and how can they be addressed?

  • Methodology : The compound’s solubility in aqueous buffers is limited due to the hydrophobic dimethylaminoethoxy group. Use DMSO for stock solutions (≤10 mM) and dilute in PBS (pH 7.4) with 0.1% Tween-80 to prevent precipitation. Stability studies (HPLC at 24/48 hrs) under varying pH (4–9) and temperatures (4°C–37°C) are essential. Degradation products may include hydrolysis of the ether bond under acidic conditions .

Advanced Research Questions

Q. How do reaction conditions (e.g., base selection) impact substitution efficiency in the synthesis of the dimethylaminoethoxy side chain?

  • Methodology : Compare bases (e.g., K₂CO₃ vs. NaH) in the etherification step. NaH, while more reactive, may induce side reactions (e.g., dehydrohalogenation). Use kinetic studies (GC-MS) to track intermediate formation. For example, K₂CO₃ in DMF at 80°C achieves ~75% yield, while NaH at 60°C yields ~85% but requires rigorous anhydrous conditions .
  • Data Contradictions : Discrepancies in reported yields (e.g., 70–90%) may stem from trace moisture or impurities in reagents. Replicate experiments under controlled humidity (<10% RH) .

Q. What strategies mitigate degradation during long-term storage, and how does crystallinity affect stability?

  • Methodology : Store the compound in amber vials under argon at –20°C. Lyophilization improves stability by reducing hydrolytic degradation. Characterize crystallinity via XRD; amorphous forms degrade faster than crystalline forms. Accelerated stability testing (40°C/75% RH for 1 month) predicts shelf life .

Q. How does the dimethylaminoethoxy group influence bioactivity in drug discovery contexts?

  • Methodology : Use molecular docking to assess interactions with target proteins (e.g., kinases). The dimethylamino group may enhance solubility via protonation at physiological pH, while the ethoxy linker improves membrane permeability. Compare IC₅₀ values against analogs lacking the dimethylamino group (e.g., 3-Bromo-4-ethoxybenzoic acid) in cellular assays .
  • Contradictory Data : If one study reports cytotoxicity while another does not, evaluate assay conditions (e.g., serum content, exposure time). Serum proteins may bind the compound, reducing effective concentrations .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Methodology : Perform DFT calculations (e.g., Gaussian 16) to model transition states for bromine displacement. The electron-withdrawing carboxylic acid group activates the 3-bromo position for SNAr reactions. Compare HOMO-LUMO gaps with experimental reactivity data (e.g., reaction with NaN₃ to form azide derivatives) .

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